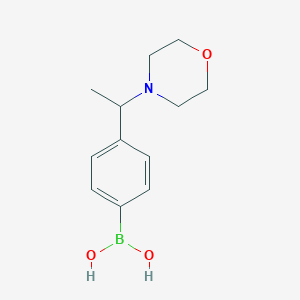

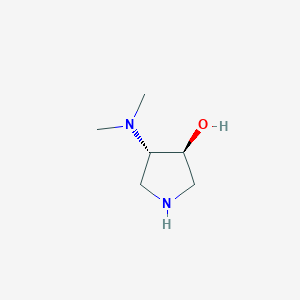

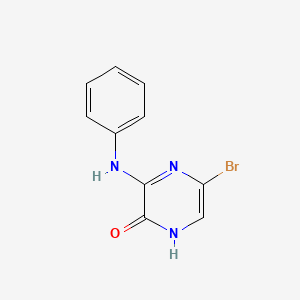

![molecular formula C18H22FNO2 B1520690 6-フルオロスピロ[インデン-1,4'-ピペリジン]-1'-カルボン酸tert-ブチルエステル CAS No. 1160247-59-5](/img/structure/B1520690.png)

6-フルオロスピロ[インデン-1,4'-ピペリジン]-1'-カルボン酸tert-ブチルエステル

説明

Tert-butyl 6-fluorospiro[indene-1,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C18H22FNO2 and its molecular weight is 303.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tert-butyl 6-fluorospiro[indene-1,4'-piperidine]-1'-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 6-fluorospiro[indene-1,4'-piperidine]-1'-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学: 医薬品合成における保護基

医薬品化学において、tert-ブチルエステル基はカルボン酸の保護基として一般的に使用されます。 求核剤や還元剤に対する安定性により、特に新規医薬品開発における多段階有機合成において非常に重要です 。 tert-ブチル基は酸性条件下で容易に除去できるため、薬物分子の選択的脱保護とさらなる官能基化が可能になります。

薬理学: 生体経路のモジュレーション

この化合物のスピロ環状構造は、様々な生体標的に相互作用できるユニークな3次元構造を提供します。 6-フルオロスピロ[インデン-1,4'-ピペリジン]-1'-カルボン酸tert-ブチルエステルなどのスピロ環状化合物は、新規な作用機序を持つ新しい治療薬の開発につながる可能性のある生体経路を調節する可能性を探求されています .

有機合成: 複雑な分子の足場

有機合成において、この化合物は汎用性の高い足場として役立ちます。その剛性構造は、高い特異性を持つ複雑な分子を作成するために使用されます。 これは、多くの生物活性化合物に存在するピペリジンおよび関連する環系の補完的な構造的代替物を提供します .

材料科学: 超分子集合体

tert-ブチル基は、表面における有機分子の自己組織化挙動に影響を与える可能性があります。 この特性は、制御された集合体がナノテクノロジーおよび分子デバイスにおける潜在的な用途を持つ新規ナノ構造の生成につながる可能性のある材料科学の分野において重要です .

分析化学: クロマトグラフィーおよび分光法

分析化学において、tert-ブチルエステルなどの保護基は、複雑な有機分子の分析に不可欠です。 これらは、ガスクロマトグラフィーや質量分析などの技術による分離と識別を容易にするため、化合物の揮発性と安定性を向上させます .

生化学: アミノ酸とタンパク質の研究

生化学におけるtert-ブチルエステル基の役割は、ペプチド合成中のアミノ酸の保護を含みます。 これは、特に特定の配列を持つペプチドとタンパク質を合成する場合に重要であり、望ましくない副反応を防ぎ、目的の生成物の高収率を実現するのに役立ちます .

作用機序

Target of Action

Compounds with a spiro[indene-1,4’-piperidine] structure are often involved in interactions with proteins or enzymes in the body due to their three-dimensional structure . The specific targets would depend on the exact structure and functional groups of the compound.

Mode of Action

The compound might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces. The fluorine atom in the compound could form strong hydrogen bonds with target proteins, influencing their function .

Biochemical Pathways

The compound could potentially be involved in various biochemical pathways depending on its targets. For example, if it targets enzymes involved in signal transduction, it could affect signaling pathways in the cell .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. The tert-butyl group might increase the lipophilicity of the compound, potentially enhancing its absorption and distribution . The compound could be metabolized by enzymes in the liver and excreted in the urine or feces .

Result of Action

The molecular and cellular effects of the compound would depend on its targets and mode of action. It could potentially alter the function of target proteins, leading to changes in cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action of the compound. For example, the compound might be more stable and effective at physiological pH and body temperature .

特性

IUPAC Name |

tert-butyl 6-fluorospiro[indene-1,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)18/h4-7,12H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWSKWZWNXUMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=C2C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001147906 | |

| Record name | 1,1-Dimethylethyl 6-fluorospiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001147906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160247-59-5 | |

| Record name | 1,1-Dimethylethyl 6-fluorospiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 6-fluorospiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001147906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

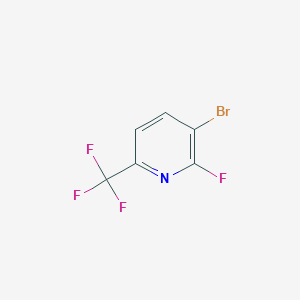

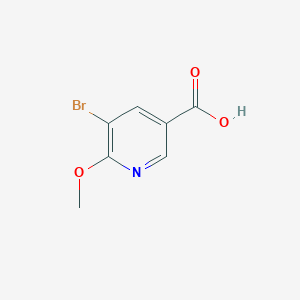

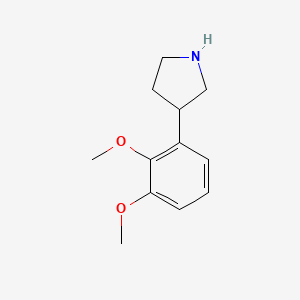

![8-Benzyl-4-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1520613.png)

![[1-(2-Methoxyethyl)piperidin-3-yl]methanol](/img/structure/B1520621.png)